

Technical Guide: Physical and Chemical Properties of (3-Bromophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

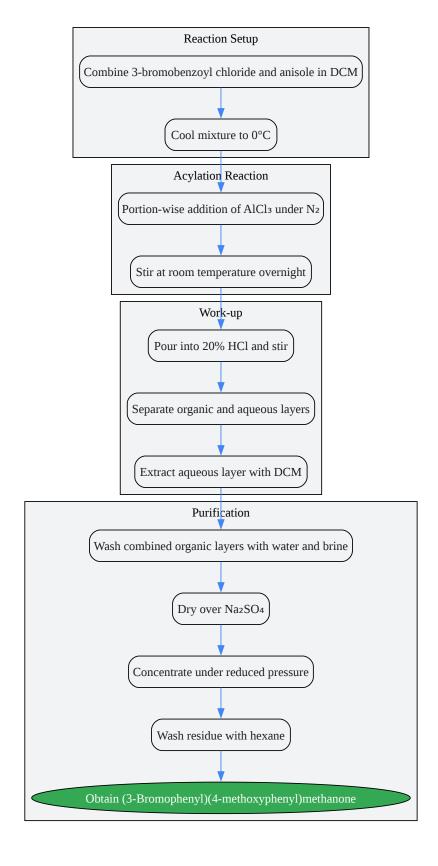
For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone, represents a core chemical scaffold with significant potential in medicinal chemistry and materials science. The benzophenone framework is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-Bromophenyl) (4-methoxyphenyl)methanone, detailed experimental protocols for its synthesis, and a conceptual framework for its potential biological evaluation.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **(3-Bromophenyl)(4-methoxyphenyl)methanone** are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.


Property	Value	Source
Molecular Formula	C14H11BrO2	[1][2]
Molecular Weight	291.14 g/mol	[1][3]
CAS Number	54118-76-2	[1]
Appearance	Light beige to faint orange powder	[4]
Melting Point	191°C	[4]
Boiling Point	No data available	[3]
Solubility	No data available	

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride.[1]

Experimental Workflow: Friedel-Crafts Acylation

Click to download full resolution via product page

Caption: Workflow for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone.

Detailed Methodology

- Reaction Setup: In a suitable reaction vessel, combine 3-bromobenzoyl chloride (0.82 mol) and anisole (1.03 mol) in dichloromethane (DCM, 2.0 L).[1] Cool the resulting mixture to 0°C in an ice bath.[1]
- Catalyst Addition: Under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.03 mol) portion-wise to the stirred mixture.[1]
- Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight.[1]
- Quenching: Carefully pour the reaction mixture into a beaker containing 1500 mL of 20% hydrochloric acid and stir vigorously for 1 hour.[1]
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.[1] Extract the aqueous layer twice with 750 mL portions of DCM.[1]
- Washing and Drying: Combine all organic layers and wash sequentially with water and brine.
 [1] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Final Purification: Wash the resulting residue with hexane to afford the purified (3-Bromophenyl)(4-methoxyphenyl)methanone.[1]

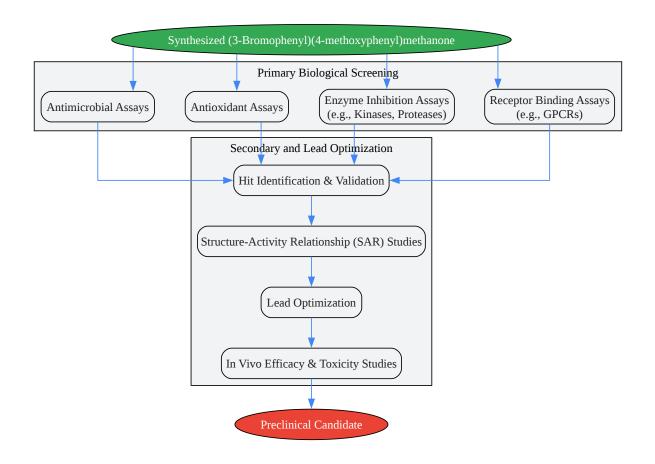
Spectroscopic Characterization

While experimental spectra for (3-Bromophenyl)(4-methoxyphenyl)methanone are not readily available in the cited literature, predicted mass spectrometry data can provide valuable information for its identification.

Predicted Mass Spectrometry Data

Adduct	m/z
[M+H]+	291.00151
[M+Na] ⁺	312.98345
[M-H] ⁻	288.98695
[M+NH ₄] ⁺	308.02805
[M+K]+	328.95739
[M] ⁺	289.99368
[M] ⁻	289.99478

ngcontent-ng-c4139270029="" class="ng-star-inserted">


Data predicted using CCSbase.

Potential Biological Activity and Screening Workflow

The benzophenone scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities. While the specific biological profile of (3-Bromophenyl)(4-methoxyphenyl)methanone is not yet defined, its structural similarity to other biologically active benzophenones suggests potential for a range of therapeutic applications. A logical workflow for the initial biological evaluation of this compound is proposed below.

Proposed Biological Screening Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-BROMO-4"-METHOXYBENZOPHENONE synthesis chemicalbook [chemicalbook.com]
- 2. PubChemLite (3-bromophenyl)(4-methoxyphenyl)methanone (C14H11BrO2) [pubchemlite.lcsb.uni.lu]
- 3. 54118-75-1|(4-Bromophenyl)(4-methoxyphenyl)methanone|BLD Pharm [bldpharm.com]
- 4. 3-BROMO-4"-METHOXYBENZOPHENONE CAS#: 54118-76-2 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of (3-Bromophenyl)(4-methoxyphenyl)methanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273611#physical-properties-of-3-bromophenyl-4-methoxyphenyl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com